O-{2-[3,5-bis(trifluoromethyl)phenyl]-6-methylpyrimidin-4-yl} O,O-diethyl phosphothioate
Overview
Description
This compound is a phosphothioate, which is a type of organophosphate. Organophosphates are a class of chemicals that have many uses, most notably as insecticides and nerve gases . The presence of the 3,5-bis(trifluoromethyl)phenyl and pyrimidinyl groups suggest that this compound could have unique properties, but without specific research on this compound, it’s hard to say for certain .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the phosphothioate group would likely result in a tetrahedral geometry around the phosphorus atom . The 3,5-bis(trifluoromethyl)phenyl and pyrimidinyl groups would likely contribute to the overall polarity of the molecule .Chemical Reactions Analysis
As an organophosphate, this compound could potentially undergo hydrolysis, particularly under alkaline conditions or in the presence of certain enzymes . The resulting products would depend on the specific conditions of the reaction .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors such as polarity, molecular size, and the presence of functional groups would all play a role . For example, the presence of the phosphothioate group could make the compound susceptible to hydrolysis .Scientific Research Applications
Immunotherapy Enhancement
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Safety and Hazards
Mechanism of Action
Target of Action
Compounds with the 3,5-bis(trifluoromethyl)phenyl motif are known to be used extensively in promoting organic transformations . They are also known to act as antagonists for the calcitonin gene-related peptide (CGRP) receptor, which plays a role in pain sensitivity in meningeal blood vessels and dura .
Mode of Action
Compounds with similar motifs are known to activate substrates and subsequently stabilize partially developing negative charges (eg, oxyanions) in the transition states employing explicit double hydrogen bonding .
Result of Action
Compounds with similar motifs are known to be used in promoting organic transformations , indicating that they may have a significant impact on molecular structures and reactions.
Action Environment
Safety data sheets for similar compounds suggest that they should be handled with care, avoiding skin and eye contact, and used in well-ventilated areas .
properties
IUPAC Name |
[2-[3,5-bis(trifluoromethyl)phenyl]-6-methylpyrimidin-4-yl]oxy-diethoxy-sulfanylidene-λ5-phosphane | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17F6N2O3PS/c1-4-26-29(30,27-5-2)28-14-6-10(3)24-15(25-14)11-7-12(16(18,19)20)9-13(8-11)17(21,22)23/h6-9H,4-5H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMCWVFLGTJEKTN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=S)(OCC)OC1=NC(=NC(=C1)C)C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17F6N2O3PS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
O-{2-[3,5-bis(trifluoromethyl)phenyl]-6-methylpyrimidin-4-yl} O,O-diethyl phosphothioate |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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